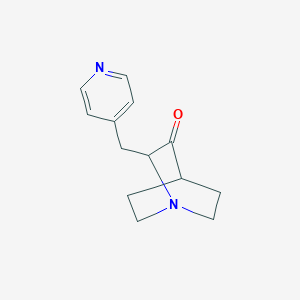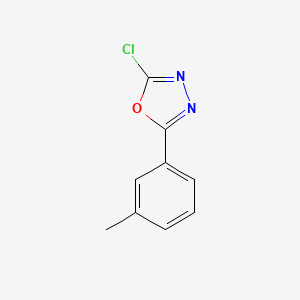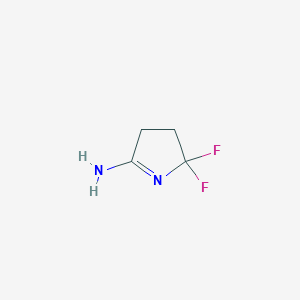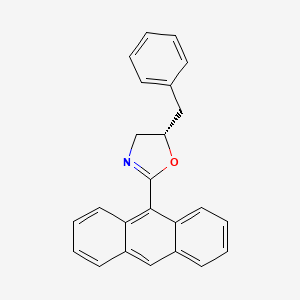
2,3-Butanediol, 1,1,1-trifluoro-4-(phenylmethoxy)-, (2R,3S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Butanediol, 1,1,1-trifluoro-4-(phenylmethoxy)-, (2R,3S)- is a chemical compound with the molecular formula C11H13F3O3 and a molecular weight of 25021400 This compound is characterized by the presence of a trifluoromethyl group and a phenylmethoxy group attached to a butanediol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Butanediol, 1,1,1-trifluoro-4-(phenylmethoxy)-, (2R,3S)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-butanediol and phenylmethanol.
Reaction with Trifluoromethylating Agent: The starting materials are reacted with a trifluoromethylating agent, such as trifluoromethyl iodide, under controlled conditions to introduce the trifluoromethyl group.
Protection and Deprotection Steps: The phenylmethoxy group is introduced through protection and deprotection steps, ensuring the desired stereochemistry is maintained.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Butanediol, 1,1,1-trifluoro-4-(phenylmethoxy)-, (2R,3S)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl and phenylmethoxy groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2,3-Butanediol, 1,1,1-trifluoro-4-(phenylmethoxy)-, (2R,3S)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,3-Butanediol, 1,1,1-trifluoro-4-(phenylmethoxy)-, (2R,3S)- involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the phenylmethoxy group may influence its binding affinity to specific receptors or enzymes. These interactions can modulate various biological processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Butanediol: Lacks the trifluoromethyl and phenylmethoxy groups, resulting in different chemical properties.
1,1,1-Trifluoro-2-propanol: Contains a trifluoromethyl group but lacks the butanediol backbone and phenylmethoxy group.
Phenylmethanol: Contains a phenylmethoxy group but lacks the trifluoromethyl and butanediol components.
Uniqueness
2,3-Butanediol, 1,1,1-trifluoro-4-(phenylmethoxy)-, (2R,3S)- is unique due to the combination of its trifluoromethyl and phenylmethoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
610272-49-6 |
|---|---|
Molekularformel |
C11H13F3O3 |
Molekulargewicht |
250.21 g/mol |
IUPAC-Name |
(2R,3S)-1,1,1-trifluoro-4-phenylmethoxybutane-2,3-diol |
InChI |
InChI=1S/C11H13F3O3/c12-11(13,14)10(16)9(15)7-17-6-8-4-2-1-3-5-8/h1-5,9-10,15-16H,6-7H2/t9-,10+/m0/s1 |
InChI-Schlüssel |
NVSJFSAMFZXTFX-VHSXEESVSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC[C@@H]([C@H](C(F)(F)F)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)COCC(C(C(F)(F)F)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid](/img/structure/B12836608.png)
![[(2R,3R,4S,5S,6R)-6-bromo-3,4,5-tris(2,2-dimethylpropanoyloxy)tetrahydropyran-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B12836610.png)

![5-[(2E)-3-(2,4-Dichlorophenyl)prop-2-enoyl]-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B12836620.png)
![N-[4-[4-amino-7-[4-(4-methylpiperazin-1-yl)cyclohexyl]pyrrolo[2,3-d]pyrimidin-5-yl]-2-fluorophenyl]-2,3-dichlorobenzenesulfonamide;(E)-but-2-enedioic acid](/img/structure/B12836625.png)




![7a-(Difluoromethyl)tetrahydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one](/img/structure/B12836642.png)
![2-Chloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12836643.png)

